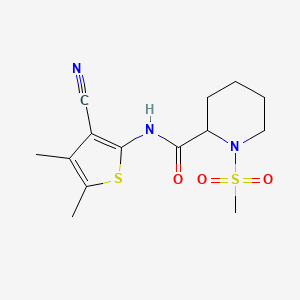
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C14H19N3O3S2 and its molecular weight is 341.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide is a compound with potential applications in medicinal chemistry, particularly in the development of antineoplastic agents. Understanding its biological activity is crucial for evaluating its therapeutic potential. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, including cytotoxic effects, mechanisms of action, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is C14H18N2O2S, with a molecular weight of approximately 286.37 g/mol. Its structural features include a piperidine ring, a cyano group, and a methylsulfonyl moiety, which are significant for its biological activity.
Cytotoxicity
Recent studies have demonstrated that compounds similar to this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, the compound has been evaluated for its ability to induce cell death in malignant cells while sparing non-malignant cells. The selectivity index (SI) is often used to measure this effect, indicating the ratio of cytotoxicity in cancerous versus normal cells.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HL-60 (Leukemia) | 0.5 | 10 |
| HSC-2 (Carcinoma) | 0.7 | 8 |
| Non-malignant Fibroblasts | 5.0 | - |
The mechanisms through which this compound exerts its effects include:
- Caspase Activation : Studies indicate that the compound activates caspases-3 and -7, key enzymes in the apoptotic pathway. This activation leads to programmed cell death in cancer cells.
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in the cell cycle, contributing to its antiproliferative effects.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS can lead to oxidative stress, further promoting apoptosis in cancer cells.
Case Studies
A recent study focused on the evaluation of various piperidine derivatives, including our compound of interest, highlighted its promising antitumor activity. The study utilized both in vitro assays and in vivo models to assess efficacy and safety.
Study Findings
- In Vitro : The compound demonstrated significant cytotoxicity against HL-60 and HSC cell lines with IC50 values below 1 µM.
- In Vivo : Animal models treated with the compound showed reduced tumor volume compared to controls without significant toxicity observed in normal tissues.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents on the Piperidine Ring : Variations in substituents can enhance or diminish cytotoxicity.
- Cyano Group Positioning : The position and nature of electron-withdrawing groups like cyano can significantly affect the compound's reactivity and interaction with biological targets.
Propiedades
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-1-methylsulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S2/c1-9-10(2)21-14(11(9)8-15)16-13(18)12-6-4-5-7-17(12)22(3,19)20/h12H,4-7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJQRNEINZLGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2CCCCN2S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














